molecular formula C12H14O4 B8349326 Methyl 2-(3-methoxy-3-oxopropyl)benzoate

Methyl 2-(3-methoxy-3-oxopropyl)benzoate

Cat. No. B8349326
M. Wt: 222.24 g/mol
InChI Key: ICKZWRWFYFSNGJ-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

To a stirred solution of LAH (1.89 g, 49.77 mmol) in Et2O (40 mL) under N2 was cooled to 0° C. and was added AlCl3 (1.6 g, 11.8 mmol). The mixture was allowed to warm to room temperature and stirred for 30 minutes. A mixture of methyl 2-(3-methoxy-3-oxopropyl)benzoate (2 g, 9 mmol) in Et2O was added dropwise. The mixture was stirred overnight. Aqueous NaOH (1 N, 12 mL) was added at 0° C. The mixture was filtered and the cake was washed with EtOAc 3 times. The filtrate was dried and concentrated to give 3-(2-(hydroxymethyl)phenyl)propan-1-ol (1.46 g, 98%). 1H-NMR (CDCl3): 1.85 (m, 2H), 2.77 (m, 2H), 3.52 (m, 2H), 4.62 (s, 2H), 7.23 (m, 2H), 7.27 (m, 2H).
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].C[O:12][C:13](=O)[CH2:14][CH2:15][C:16]1[CH:25]=[CH:24][CH:23]=[CH:22][C:17]=1[C:18](OC)=[O:19].[OH-].[Na+]>CCOCC>[OH:19][CH2:18][C:17]1[CH:22]=[CH:23][CH:24]=[CH:25][C:16]=1[CH2:15][CH2:14][CH2:13][OH:12] |f:0.1.2.3.4.5,6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COC(CCC1=C(C(=O)OC)C=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the cake was washed with EtOAc 3 times
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1=C(C=CC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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